An In-depth Technical Guide to 2-Chlorophenyl Isothiocyanate: Chemical Properties, Synthesis, and Biological Activities for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Chlorophenyl Isothiocyanate: Chemical Properties, Synthesis, and Biological Activities for Researchers and Drug Development Professionals
Introduction
2-Chlorophenyl isothiocyanate is an aromatic organosulfur compound featuring a phenyl ring substituted with a chlorine atom and a highly reactive isothiocyanate functional group. This chemical intermediate is of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and drug development due to its versatile reactivity, primarily in the formation of thiourea (B124793) derivatives. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of the biological activities and associated signaling pathways characteristic of the broader class of isothiocyanates.
Chemical and Physical Properties
2-Chlorophenyl isothiocyanate is a clear, yellow to colorless liquid with a pungent odor. It is generally insoluble in water but soluble in various organic solvents. As with many isothiocyanates, it is sensitive to moisture and should be stored accordingly.
Table 1: Physicochemical Properties of 2-Chlorophenyl Isothiocyanate
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClNS | [1][2] |
| Molecular Weight | 169.63 g/mol | [2][3] |
| CAS Number | 2740-81-0 | [1][2] |
| Appearance | Clear yellow liquid | [1][4] |
| Boiling Point | 262 °C | [3][5] |
| Density | 1.299 g/cm³ | [6] |
| Solubility in Water | 0.037 g/L (at 25 °C) | [1] |
| Refractive Index | 1.6598 to 1.6630 (at 20°C) | [4] |
Spectroscopic Data
Analytical characterization of 2-Chlorophenyl isothiocyanate is crucial for its identification and purity assessment. Infrared and Nuclear Magnetic Resonance spectroscopy are key techniques.
Table 2: Spectroscopic Data for 2-Chlorophenyl Isothiocyanate
| Technique | Characteristic Peaks / Signals | Interpretation |
| FT-IR | ~2100 cm⁻¹ (strong, sharp) | Asymmetric stretch of the -N=C=S group. |
| ~1600-1400 cm⁻¹ | C=C stretching vibrations of the aromatic ring. | |
| ~750 cm⁻¹ | C-Cl stretching vibration. | |
| ¹H NMR (CDCl₃) | δ ~7.2-7.6 ppm (multiplet) | Aromatic protons of the substituted phenyl ring. |
| ¹³C NMR (CDCl₃) | δ ~135 ppm | Carbon of the -N=C=S group. |
| δ ~125-135 ppm | Aromatic carbons. |
Experimental Protocols
Synthesis of 2-Chlorophenyl Isothiocyanate
A common method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with thiophosgene (B130339) or a thiophosgene equivalent. Below is a representative protocol adapted from general methods for aryl isothiocyanate synthesis.
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Caption: Experimental workflow for the synthesis of 2-Chlorophenyl isothiocyanate.
Materials:
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Thiophosgene (or a suitable substitute like phenyl chlorothionoformate)
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Anhydrous dichloromethane (B109758) (DCM) or a similar inert solvent
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Triethylamine (B128534) or another suitable base
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Distilled water
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
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In a well-ventilated fume hood, dissolve 2-chloroaniline (1 equivalent) in anhydrous DCM.
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Add triethylamine (1.1 equivalents) to the solution and cool the mixture in an ice bath.
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Slowly add a solution of thiophosgene (1.1 equivalents) in anhydrous DCM dropwise to the stirred mixture.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to obtain pure 2-chlorophenyl isothiocyanate.
Reaction with Primary Amines: Synthesis of Thioureas
A hallmark reaction of isothiocyanates is their facile reaction with primary amines to form N,N'-disubstituted thioureas. These products are often of interest in medicinal chemistry.
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Caption: General scheme for the synthesis of thioureas from 2-Chlorophenyl isothiocyanate.
Materials:
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2-Chlorophenyl isothiocyanate
-
A primary amine (e.g., aniline (B41778) or benzylamine)
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Ethanol or tetrahydrofuran (B95107) (THF)
Procedure:
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Dissolve 2-chlorophenyl isothiocyanate (1 equivalent) in ethanol.
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To this solution, add the primary amine (1 equivalent) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.
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If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
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If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting solid by recrystallization or column chromatography.
Biological Activities and Signaling Pathways (General for Isothiocyanates)
While specific biological data for 2-chlorophenyl isothiocyanate is limited, the broader class of isothiocyanates is well-studied for its significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] It is important to note that the following information is based on studies of various isothiocyanates and may not be directly attributable to the 2-chloro substituted analog.
Anticancer Activity
Isothiocyanates have been shown to inhibit the growth of various cancer cells and are considered potent chemopreventive agents.[5][7] Their mechanisms of action are multifaceted and involve the modulation of several key signaling pathways.
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Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells.
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Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.
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Inhibition of Angiogenesis: Some isothiocyanates can prevent the formation of new blood vessels that tumors need to grow.
Antimicrobial Activity
A range of isothiocyanates has demonstrated efficacy against various pathogenic bacteria and fungi. Aromatic isothiocyanates are thought to exert their antimicrobial effects by disrupting the bacterial membrane.[6]
Anti-inflammatory Activity
Isothiocyanates can suppress inflammatory responses by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway.[4][8]
Modulation of Signaling Pathways by Isothiocyanates
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active. Isothiocyanates have been shown to inhibit NF-κB activation.[4][8] This is often achieved by preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.
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Caption: General inhibitory effect of isothiocyanates on the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is common in cancer. Some isothiocyanates have been found to modulate MAPK pathways (e.g., ERK, JNK, p38), which can contribute to their anticancer effects.[9]
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References
- 1. Effect of isothiocyanates on nuclear accumulation of NF-kappaB, Nrf2, and thioredoxin in caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 8. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
